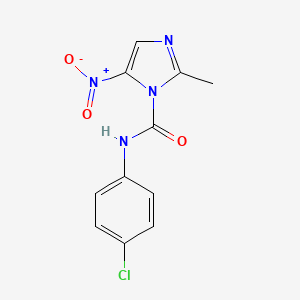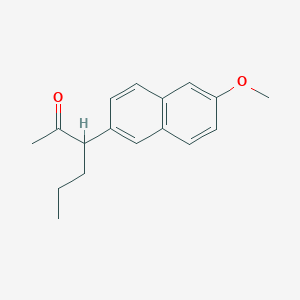
Methyl 7-methyl-3-methylideneoct-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methyl-3-methylideneoct-6-enoate is an organic compound with the molecular formula C10H16O2 It is a methyl ester derivative of a carboxylic acid and features a unique structure with multiple methyl groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-3-methylideneoct-6-enoate typically involves esterification reactions. One common method is the reaction of 7-methyl-3-methylideneoct-6-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-methyl-3-methylideneoct-6-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can yield the corresponding saturated ester.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methyl-3-methylideneoct-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor profile.
Wirkmechanismus
The mechanism of action of Methyl 7-methyl-3-methylideneoct-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid, which may then interact with biological pathways. The double bond in the compound can also participate in various biochemical reactions, influencing its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-methyl-3-methyleneoct-6-enal: A closely related compound with an aldehyde group instead of an ester.
7-Methyl-3-methyleneoct-6-enal: Another similar compound with a slightly different structure.
Uniqueness
Methyl 7-methyl-3-methylideneoct-6-enoate is unique due to its combination of a methyl ester group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structural features differentiate it from other similar compounds, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
55298-92-5 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
methyl 7-methyl-3-methylideneoct-6-enoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6H,3,5,7-8H2,1-2,4H3 |
InChI-Schlüssel |
ZYUOQXZZDDXNGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=C)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [3-[(2-methyl-2-propenyl)oxy]-1-propynyl]-](/img/structure/B14627636.png)







![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2,3-triol](/img/structure/B14627700.png)



![1-Chloro-2-[(Z)-(2-chlorocyclohexyl)-NNO-azoxy]cyclohexane](/img/structure/B14627731.png)
![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
